molecular formula C19H19N3O4S2 B2684912 N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide CAS No. 865174-43-2

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide

Cat. No.: B2684912
CAS No.: 865174-43-2
M. Wt: 417.5
InChI Key: XYSUKQDAMVXMQK-VXPUYCOJSA-N
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Description

This compound is a benzothiazole derivative characterized by a nitro group at position 6, a 2-methoxyethyl substituent on the benzothiazole ring, and a phenylsulfanyl propanamide side chain. Its Z-configuration at the imine bond (C=N) is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions. Its synthesis likely involves nucleophilic substitution or condensation reactions, analogous to pathways described for related benzothiazole and triazole derivatives .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-26-11-10-21-16-8-7-14(22(24)25)13-17(16)28-19(21)20-18(23)9-12-27-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSUKQDAMVXMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide typically involves multiple steps. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the nitro group and the phenylsulfanyl group. The final step involves the formation of the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group and benzothiazole ring play crucial roles in its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The target compound shares a benzothiazole core with N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide (, CAS: 865160-42-5). Key differences include:

Feature Target Compound Sulfamoyl Analog ()
Position 6 Substituent Nitro (-NO₂) Sulfamoyl (-SO₂NH₂)
Electronic Effects Strong electron-withdrawing Moderate electron-withdrawing/-donating
Hydrogen Bonding Limited H-bond acceptors (Nitro O) Multiple H-bond donors/acceptors (NH₂, SO₂)
Molecular Weight Not explicitly provided 343.42 g/mol

The nitro group enhances electrophilicity, making the target compound more reactive in aromatic substitution or redox reactions compared to the sulfamoyl analog. Conversely, the sulfamoyl group’s hydrogen-bonding capacity (via NH₂) may improve solubility in polar solvents or biological interactions .

Comparison with Triazole and Benzamide Derivatives

Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and triazole derivatives (–5) highlight the role of directing groups and heterocycles:

  • N,O-Bidentate Directing Groups: The hydroxyethyl and benzamide moieties in facilitate metal-catalyzed C–H functionalization, a property less pronounced in the target compound due to its nitro group’s steric and electronic dominance.
  • Triazole-Based Systems : Compounds with 1,2,4-triazole cores (–5) exhibit nucleophilic reactivity at the triazole N-atoms, enabling carbamate or semicarbazide formation. In contrast, the target compound’s benzothiazole-imine system may favor electrophilic aromatic substitution or π-π stacking interactions .

Functional Potential

  • Biological Activity: Benzothiazoles are known for antimicrobial and anticancer properties. The nitro group may confer radiosensitizing activity, while the phenylsulfanyl moiety could enhance membrane permeability.
  • Material Science : The rigid benzothiazole core and nitro group’s electron-deficient nature suggest utility in optoelectronic materials or as a ligand in coordination chemistry.

Biological Activity

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound's structure includes a benzothiazole ring, methoxy groups, and a phenylsulfanyl moiety. Its molecular formula is C20H22N2O4SC_{20}H_{22}N_2O_4S, with a molecular weight of 382.47 g/mol. The IUPAC name reflects its intricate design, which contributes to its biological activity.

PropertyValue
Molecular FormulaC20H22N2O4S
Molecular Weight382.47 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various chemical reagents and conditions. Common methods include:

  • Formation of Benzothiazole Derivatives : Reacting appropriate precursors under controlled conditions.
  • Substitution Reactions : Utilizing nucleophilic substitution to introduce the phenylsulfanyl group.
  • Final Coupling : Linking the benzothiazole with the propanamide backbone to yield the final product.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study demonstrated that related compounds had minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against tested organisms .

Anticancer Activity

The compound has been evaluated for its anticancer potential in vitro against several human cancer cell lines, including:

  • SK-Hep-1 (liver)
  • MDA-MB-231 (breast)
  • NUGC-3 (gastric)

Results indicated that certain derivatives exhibited moderate to significant inhibition of cell proliferation with IC50 values ranging from 5 to 20 µM . The mechanism of action may involve the induction of apoptosis and modulation of cell cycle progression.

The biological activity of this compound is thought to be mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors affecting signal transduction pathways.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that related compounds can mitigate oxidative stress by scavenging ROS .

Case Studies

  • Antibacterial Activity : In a study published in PMC, compounds derived from benzothiazole were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial effects with potential applications in treating infections .
  • Anticancer Screening : A recent investigation assessed the antiproliferative effects of various benzothiazole derivatives on cancer cell lines. The study highlighted that certain modifications enhanced their efficacy, suggesting a structure–activity relationship (SAR) that could guide future drug development .

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high purity?

The synthesis involves multi-step organic reactions, including cyclization and coupling steps. Key considerations include:

  • Solvent selection : Dimethylformamide (DMF) or dichloromethane are preferred for solubility and reaction efficiency .
  • Catalysts : Triethylamine (TEA) or copper diacetate may be used to accelerate coupling reactions .
  • Temperature control : Reactions often proceed at 25–60°C to balance yield and purity .
  • Purification : Recrystallization in ethanol or column chromatography is critical for isolating high-purity products .

Q. Which analytical techniques are most reliable for structural confirmation?

A combination of spectroscopic and chromatographic methods is essential:

  • 1H/13C-NMR : Resolves proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm) and confirms stereochemistry .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1670–1680 cm⁻¹, nitro groups at 1500–1535 cm⁻¹) .
  • HRMS : Validates molecular weight (±0.0001 Da accuracy) and fragmentation patterns .

Q. How do reaction conditions influence yield in key synthetic steps?

Reaction optimization requires systematic variation of parameters:

ParameterTypical RangeImpact on Yield
Temperature25°C to 60°CHigher temps accelerate kinetics but risk side reactions
Solvent PolarityDMF (polar) vs. DCM (nonpolar)Polar solvents stabilize intermediates in nitro-group reactions
Reaction Time6–12 hoursProlonged time increases conversion but may degrade sensitive groups

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Discrepancies often arise from solvent effects or tautomerism. For example:

  • Solvent-dependent shifts : DMSO-d6 vs. CDCl3 can alter aromatic proton shifts by 0.2–0.5 ppm .
  • Tautomeric equilibria : The nitro and sulfanyl groups may induce keto-enol tautomerism, requiring 2D NMR (e.g., NOESY) for resolution .

Q. What strategies mitigate decomposition of the nitro group during storage or reactions?

  • Storage : Use amber vials at –20°C under inert gas (N2/Ar) to prevent photolytic or oxidative degradation .
  • Reaction design : Avoid strong reducing agents (e.g., NaBH4) and acidic conditions (pH < 5) that reduce nitro to amine .

Q. How does structural modification (e.g., methoxyethyl vs. ethoxyethyl substituents) affect biological activity?

Comparative studies with analogs reveal:

SubstituentLogPEnzymatic IC50 (µM)Notes
2-Methoxyethyl2.812.5 ± 1.2Enhanced solubility and target affinity
2-Ethoxyethyl3.218.9 ± 2.1Higher lipophilicity reduces aqueous stability

Q. What computational methods predict the compound’s reactivity in novel reaction systems?

  • DFT calculations : Model transition states for nitro-group reactions (e.g., electrophilic substitution) .
  • Molecular docking : Predict binding interactions with biological targets (e.g., benzothiazole-binding enzymes) .

Data Contradiction Analysis

Q. Why do reported yields vary across studies for similar synthetic protocols?

Discrepancies often stem from:

  • Purity of starting materials : Trace impurities (e.g., moisture in DMF) reduce efficiency .
  • Workup variations : Incomplete extraction or drying (e.g., Na2SO4 vs. MgSO4) affects final yield .

Q. How can conflicting biological activity data be reconciled in structure-activity relationship (SAR) studies?

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms alter IC50 values .
  • Stereochemical factors : The (Z)-configuration of the benzothiazole imine critically influences binding .

Methodological Recommendations

  • Synthetic protocols : Prioritize stepwise monitoring via TLC and in situ FTIR to track intermediate formation .
  • Biological assays : Include positive controls (e.g., sulfa drugs for antimicrobial tests) and validate via dose-response curves .

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